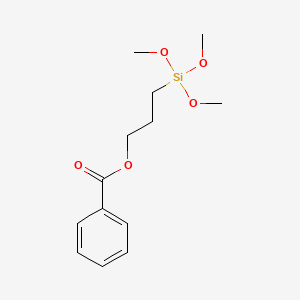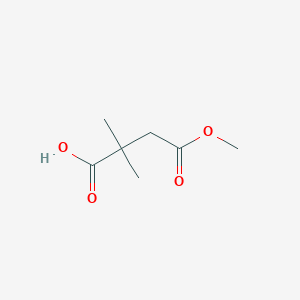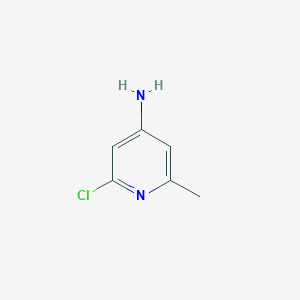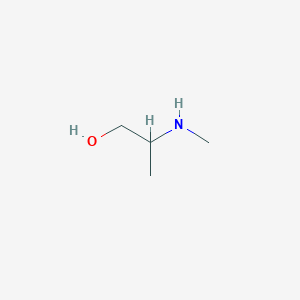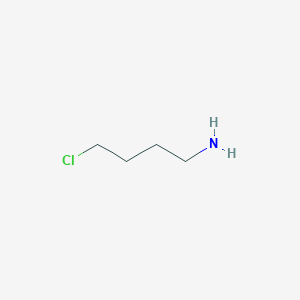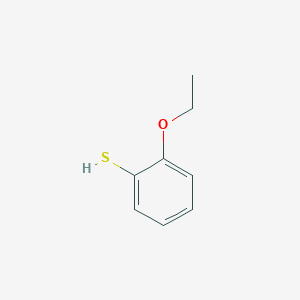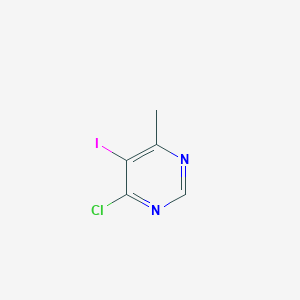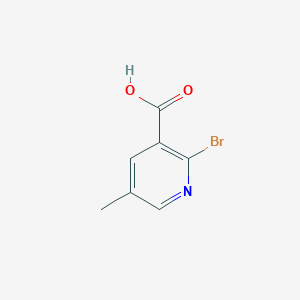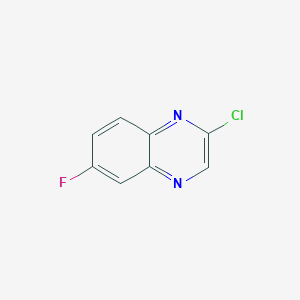
2-Chloro-6-fluoroquinoxaline
Descripción general
Descripción
2-Chloro-6-fluoroquinoxaline (2C6FQX) is a heterocyclic compound with a wide range of applications in scientific research. It is a member of the quinoxaline family, which is a class of aromatic compounds containing two nitrogen atoms in a six-membered ring. 2C6FQX is commonly used in laboratory experiments due to its unique chemical properties, which make it a useful tool for scientists to study the effects of various chemical reactions.
Aplicaciones Científicas De Investigación
Synthetic Route Development
Researchers have developed improved synthetic routes for quinoxaline monomers, like 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline. These developments include efficient synthesis from less costly intermediates and attempts to create various monomer mixtures for potential applications in polymer science (Baek & Harris, 2005).
Antimalarial Activity and Synthesis of Derivatives
The synthesis of over 30 new quinoxaline derivatives from 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has been achieved. These derivatives, with unique substitution patterns, have been investigated for their antimalarial activities (Maichrowski et al., 2013).
Biological Applications
Carbene-catalyzed aroylation of 2-chloroquinoxaline N-oxide with aromatic aldehydes has led to the synthesis of biologically promising aroylquinoxaline N-oxides. These compounds have shown specific cytotoxic effects against tumor cell lines, indicating potential applications in cancer therapy (Maichrowski et al., 2014).
Polymerization Potential
Studies on the polymerization of quinoxaline monomers, including those with chloro- and fluoro-substituted derivatives, have been conducted. These studies aim to develop high-molecular-weight polymers with potential applications in materials science (Baek & Harris, 2005).
Antimicrobial Activity
Research into quinoxaline derivatives, including those based on 2-chloro-3-methylquinoxaline, has been conducted to optimize antimicrobial activity. This includes synthesizing new compounds by replacing the chlorine with ether linkages and testing their effectiveness against various microbial strains (Singh et al., 2010).
Propiedades
IUPAC Name |
2-chloro-6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWXGTYYUSXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506875 | |
| Record name | 2-Chloro-6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinoxaline | |
CAS RN |
55687-33-7 | |
| Record name | 2-Chloro-6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

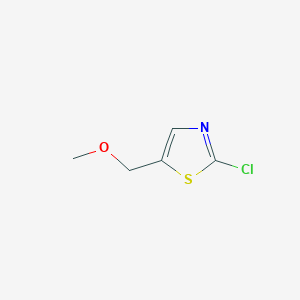
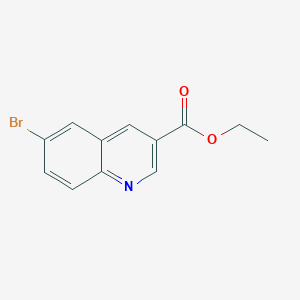
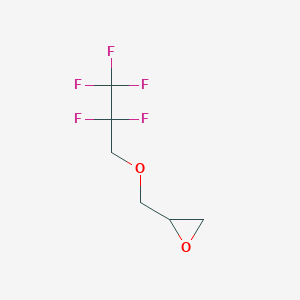
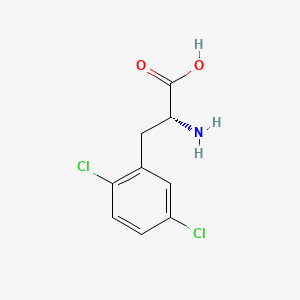
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

